molecular formula C19H20N4O2S B2687541 (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035004-49-8

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2687541
CAS RN: 2035004-49-8
M. Wt: 368.46
InChI Key: WPTQDJZUEWBBTK-UKTHLTGXSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, include catalytic protodeboronation . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has shown that sulfonamide derivatives, such as those related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, a study involving the synthesis and characterization of celecoxib derivatives highlighted their potential as anti-inflammatory, analgesic, and anticancer agents. The study demonstrated that these compounds could offer therapeutic benefits without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. For example, certain synthesized sulfonamide chalcones showed in-vitro anticancer activity against human tumor liver cell line (HEPG-2), demonstrating the potential of these compounds as anticancer agents (M. Ghorab et al., 2015). Another study focused on novel pyrazolopyrimidines derivatives, revealing their anticancer and anti-5-lipoxygenase agents, further underscoring the versatility of sulfonamide-based compounds in cancer therapy (A. Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a structural resemblance with the compound , have been evaluated for their antimicrobial activity against various bacteria and fungi. This highlights the potential use of sulfonamide derivatives in combating microbial infections (Nikulsinh Sarvaiya et al., 2019).

Applications in Agriculture

Research into sulfonamide derivatives extends into agricultural applications as well, such as inducing a triple response in Arabidopsis seedlings, indicating the role of these compounds in plant biology and potentially agriculture (Keimei Oh et al., 2017).

properties

IUPAC Name

(E)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-16-14-19(18-8-5-10-20-15-18)22-23(16)12-11-21-26(24,25)13-9-17-6-3-2-4-7-17/h2-10,13-15,21H,11-12H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQDJZUEWBBTK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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